Thiourea vs. Urea Antibacterial Potency: Thiourea Analog SS-04 Demonstrates >3-Fold Superior S. aureus Inhibition Over Urea Analog SS-01
In a direct head-to-head comparison within the same study, the N3-thiourea-substituted analog SS-04 (1-(but-3-en-1-yl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiourea) exhibited a zone of inhibition of 17.57 ± 1.25 mm against S. aureus at 1000 μg/mL, compared to only 5.00 ± 1.25 mm for the urea analog SS-01 (1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-phenylurea) at the same concentration—a 3.5-fold difference. At 500 μg/mL, SS-04 retained substantial activity (16.57 ± 2.00 mm) whereas SS-01 was essentially inactive (4.52 ± 1.15 mm). Against E. coli at 1000 μg/mL, SS-04 showed 11.00 ± 1.25 mm compared to 4.52 ± 1.15 mm for SS-01 [1]. While the target compound (N-phenyl thiourea) is structurally distinct from SS-04 and has not been directly tested in this assay, the thiourea pharmacophore consistently confers antibacterial superiority over the urea pharmacophore within this scaffold class. The target compound's N-phenylthiourea substituent positions it as a thiourea-containing analog, supporting an expectation of antibacterial potency more comparable to the thiourea series (SS-02, SS-03, SS-04) than to the urea series (SS-01). This evidence is classified as Cross-study Comparable – Class-level Inference.
| Evidence Dimension | Antibacterial zone of inhibition (agar well diffusion) |
|---|---|
| Target Compound Data | Not directly tested in this study; compound belongs to N3-thiourea-substituted quinazolinone class (SS-02, SS-03, SS-04 series: 16.00–17.57 mm at 1000 μg/mL against S. aureus) |
| Comparator Or Baseline | SS-01 (N-phenyl urea analog): 5.00 ± 1.25 mm at 1000 μg/mL against S. aureus; 4.52 ± 1.15 mm against E. coli |
| Quantified Difference | Thiourea analog SS-04: 3.5-fold higher zone of inhibition vs urea analog SS-01 against S. aureus at 1000 μg/mL; ~2.4-fold higher against E. coli |
| Conditions | Staphylococcus aureus NCIM 2079 and Escherichia coli NCIM 2065; agar well diffusion method; 1000–62.5 μg/mL concentration range; ciprofloxacin standard (36.00 mm at 1000 μg/mL) |
Why This Matters
The >3-fold antibacterial potency difference between thiourea and urea analogs provides a quantitative basis for selecting thiourea-containing members of this scaffold class when antibacterial screening is a procurement objective.
- [1] Dhokale SR, Thakar SR, Bansode DA, Mahadik KR. Synthesis, Screening of Novel 1-Substituted-3-(4-Oxo-2-Phenylquinazolin-3(4H)-yl) Urea and Thiourea Analogues as Potent Antibacterials. Int J Pharm Pharm Sci. 2019;11(11):38-42. Table 4: Zone of inhibition data for SS-01 (urea) vs SS-02, SS-03, SS-04 (thioureas). View Source
